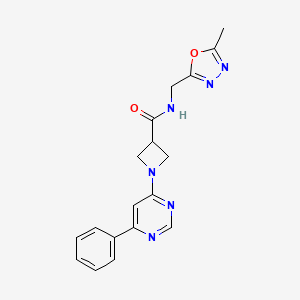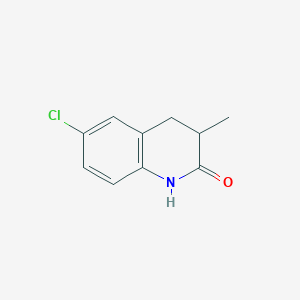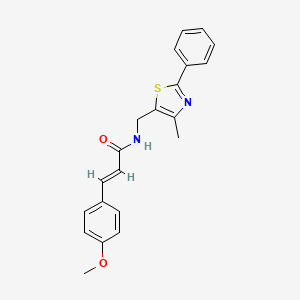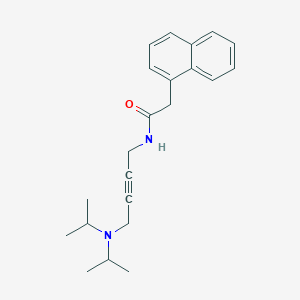![molecular formula C26H38N2O6S2 B2375773 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine CAS No. 1428150-80-4](/img/structure/B2375773.png)
1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine, also known as BPP, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. BPP is a piperazine-based compound that is synthesized by the reaction of 1,4-bis(2-chloroethyl)piperazine with 2-ethoxy-5-(propan-2-yl)benzenesulfonyl chloride.
Aplicaciones Científicas De Investigación
1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been investigated for its potential use as a drug delivery system due to its ability to form micelles in water. In agriculture, this compound has been studied for its potential use as a herbicide. In materials science, this compound has been investigated for its potential use as a polymer additive.
Mecanismo De Acción
The mechanism of action of 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine is not well understood. However, it has been proposed that this compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been shown to inhibit the activity of HIV-1 reverse transcriptase, an enzyme that is essential for the replication of the HIV virus.
Biochemical and physiological effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to exhibit antiviral and antibacterial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. This compound also exhibits low toxicity, making it suitable for use in cell culture and animal studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not well understood. In addition, this compound has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well characterized.
Direcciones Futuras
There are several future directions for the study of 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine. One direction is to further investigate its potential as a drug delivery system. This compound has been shown to form micelles in water, which could be used to deliver drugs to specific tissues or organs. Another direction is to investigate its potential as a herbicide. This compound has been shown to exhibit herbicidal activity, and further studies could lead to the development of new herbicides. Finally, further studies are needed to elucidate the mechanism of action of this compound and to investigate its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine involves the reaction of 1,4-bis(2-chloroethyl)piperazine with 2-ethoxy-5-(propan-2-yl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or potassium carbonate in an aprotic solvent such as dimethylformamide or tetrahydrofuran. The reaction yields this compound as a white crystalline solid, which is then purified by recrystallization.
Propiedades
IUPAC Name |
1,4-bis[(2-ethoxy-5-propan-2-ylphenyl)sulfonyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O6S2/c1-7-33-23-11-9-21(19(3)4)17-25(23)35(29,30)27-13-15-28(16-14-27)36(31,32)26-18-22(20(5)6)10-12-24(26)34-8-2/h9-12,17-20H,7-8,13-16H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENOOFPKCXXNCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2375692.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2375693.png)

![6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2375697.png)

![4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2375700.png)




![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2375710.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2375712.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2375713.png)
